molecular formula C18H14N4O2S2 B13367949 6-(1,3-Benzodioxol-5-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-Benzodioxol-5-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367949
M. Wt: 382.5 g/mol
InChI Key: IKXKVBBMOVIBJL-UHFFFAOYSA-N
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Description

[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl sulfide is a complex organic compound that features a unique combination of benzodioxole, triazolothiadiazole, and benzyl sulfide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl sulfide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazolothiadiazole Core: This step involves the reaction of thiosemicarbazide with an appropriate aldehyde to form a triazole intermediate, which is then cyclized with sulfur to form the thiadiazole ring.

    Coupling Reactions: The benzodioxole and triazolothiadiazole intermediates are coupled using a suitable linker, such as a methyl benzyl sulfide group, under specific conditions like the presence of a base and a solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolothiadiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzyl sulfide moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolothiadiazole ring.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Sensors: The compound can be used in the development of chemical sensors due to its ability to interact with various analytes.

    Coatings: It can be used in coatings to provide antimicrobial properties.

Mechanism of Action

The mechanism of action of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl sulfide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell lysis. In drug development, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl ether
  • [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl amine

Uniqueness

The uniqueness of [6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl benzyl sulfide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the benzyl sulfide moiety enhances its ability to interact with biological membranes and enzymes, making it a more potent antimicrobial and enzyme inhibitor.

Properties

Molecular Formula

C18H14N4O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-(benzylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4O2S2/c1-2-4-12(5-3-1)9-25-10-16-19-20-18-22(16)21-17(26-18)13-6-7-14-15(8-13)24-11-23-14/h1-8H,9-11H2

InChI Key

IKXKVBBMOVIBJL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)CSCC5=CC=CC=C5

Origin of Product

United States

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